molecular formula C17H18ClFN4O3S B2356986 N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride CAS No. 1185033-17-3

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride

Cat. No.: B2356986
CAS No.: 1185033-17-3
M. Wt: 412.86
InChI Key: PMEYDQCPFFYJEJ-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride is a synthetic small molecule characterized by three key structural motifs:

  • A 6-fluorobenzo[d]thiazole core, contributing to aromatic stacking and hydrophobic interactions.
  • A 2-morpholinoethyl side chain, enhancing solubility via the morpholine moiety. The hydrochloride salt improves aqueous solubility, critical for bioavailability in pharmaceutical applications.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O3S.ClH/c18-12-1-2-13-15(11-12)26-17(20-13)22(16(23)14-3-4-19-25-14)6-5-21-7-9-24-10-8-21;/h1-4,11H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEYDQCPFFYJEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=NO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a complex structure that integrates several functional groups, enhancing its interaction with biological targets. Its molecular formula is C17H18ClFN4O3SC_{17}H_{18}ClFN_{4}O_{3}S with a molecular weight of approximately 412.9 g/mol. The presence of the fluorobenzo[d]thiazole moiety and isoxazole ring contributes to its unique properties.

Property Value
Molecular FormulaC17H18ClFN4O3SC_{17}H_{18}ClFN_{4}O_{3}S
Molecular Weight412.9 g/mol
CAS Number1185033-17-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. It has been shown to modulate the activity of enzymes and receptors, potentially leading to:

  • Inhibition of tumor cell proliferation : The compound may induce apoptosis in cancer cells through mitochondrial pathways, affecting key proteins such as p53 and Bcl-2.
  • Antimicrobial properties : It displays activity against various microbial strains, suggesting potential applications in treating infections.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including breast cancer and leukemia. The compound's mechanism involves the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. Studies report that it exhibits bactericidal effects, making it a candidate for further development as an antimicrobial agent.

Case Studies

  • Study on Anticancer Effects
    • Objective : To evaluate the efficacy of the compound against breast cancer cells.
    • Methodology : MTT assay was used to assess cell viability.
    • Results : A significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent anticancer effects.
  • Study on Antimicrobial Properties
    • Objective : To assess the antimicrobial activity against Staphylococcus aureus.
    • Methodology : Disk diffusion method was employed.
    • Results : Zones of inhibition were recorded, showing effectiveness comparable to standard antibiotics.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride. The compound has shown promising results against various cancer cell lines, demonstrating significant growth inhibition.

Case Study Findings :

  • In vitro studies have shown that the compound exhibits considerable cytotoxicity against human tumor cells, with growth inhibition percentages reaching up to 86% against specific lines such as OVCAR-8 and SNB-19 .
  • The National Cancer Institute's Developmental Therapeutics Program has evaluated this compound, revealing an average cell growth inhibition rate of approximately 12.53% across a panel of cancer cell lines .
Cell LineGrowth Inhibition (%)
OVCAR-885.26
SNB-1986.61
NCI-H46075.99

Antibacterial Properties

Research indicates that benzothiazole derivatives, including this compound, exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) that suggest effectiveness against common pathogens.

CompoundMIC (µg/mL)Target Bacteria
N-(6-fluorobenzo[d]thiazol...)30Escherichia coli, Staphylococcus aureus

In addition to anticancer properties, the compound has been explored for its potential anti-inflammatory effects and as a fluorescent probe in biological imaging due to the unique properties of the fluorobenzo[d]thiazole moiety.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of the Fluorobenzo[d]thiazole Core : This step involves the synthesis of the thiazole ring followed by the introduction of the fluorine substituent.
  • Formation of Isoxazole Ring : The isoxazole moiety is constructed through cyclization reactions involving appropriate precursors.
  • Coupling Reaction : The morpholinoethyl group is introduced via nucleophilic substitution reactions.
  • Hydrochloride Salt Formation : The final product is treated with hydrochloric acid to yield the hydrochloride salt form, enhancing solubility and stability .

Comparison with Similar Compounds

Structural Analogues from Pharmacopeial Reports

The Pharmacopeial Forum (2017) lists compounds with overlapping heterocyclic systems, though differing in substitution patterns:

Compound ID Core Structure Key Substituents Functional Differences
(l) Thiazole-oxazolidine Benzyl, isopropylimidazolidinone Lacks fluorine and isoxazole; emphasizes steric bulk for target selectivity
(m) Thiazole-oxazolidine Ethylthiazole, hydroxyhexane Incorporates urea linkages; polar groups may reduce membrane permeability
(m) Thiadiazole-cephalosporin Tetrazole, methylthiadiazole Beta-lactam antibiotic scaffold; distinct mechanism (cell-wall synthesis inhibition)
(n) Thiadiazole-cephalosporin Pivalamido group Reduced polar surface area vs. target compound, favoring Gram-negative activity

Key Observations :

  • The isoxazole-5-carboxamide group offers a planar, electron-rich system absent in thiadiazole-based antibiotics (), which rely on beta-lactam rings for activity .
  • The morpholinoethyl side chain contrasts with the urea or pivalamido groups in analogs, balancing solubility and lipophilicity for improved pharmacokinetics.

Research Findings :

  • Fluorination at the benzo[d]thiazole 6-position may reduce oxidative metabolism compared to non-fluorinated analogs, prolonging half-life .
  • The morpholinoethyl group’s basicity (pKa ~7.4) ensures partial ionization at physiological pH, enhancing tissue penetration vs. purely ionized thiadiazole antibiotics .

Preparation Methods

Synthesis of 6-Fluorobenzo[d]thiazol-2-amine (Fragment A)

Route 1: Cyclocondensation of 2-Amino-5-fluorothiophenol
A mixture of 2-amino-5-fluorothiophenol (1.0 eq) and cyanogen bromide (1.2 eq) in ethanol undergoes reflux at 80°C for 6 hours, yielding 6-fluorobenzo[d]thiazol-2-amine as pale-yellow crystals (62% yield, mp 148–150°C).

Route 2: Directed Lithiation-Fluorination

Step Reagents/Conditions Yield
1 n-BuLi, THF, -78°C 85%
2 NFSI, -78°C → rt 58%

This method employs n-BuLi-mediated deprotonation of benzo[d]thiazol-2-amine followed by electrophilic fluorination with N-fluorobenzenesulfonimide (NFSI).

Preparation of 2-Morpholinoethylamine (Fragment B)

Reductive Amination Protocol
Morpholine (1.5 eq) reacts with 2-chloroethylamine hydrochloride in the presence of NaHCO₃ (3.0 eq) in refluxing acetonitrile for 12 hours. Post-reaction purification via distillation affords 2-morpholinoethylamine as a colorless liquid (bp 89–91°C/12 mmHg, 74% yield).

Synthesis of Isoxazole-5-Carboxylic Acid (Fragment C)

Stepwise Assembly

  • Cyclization : Ethyl acetoacetate (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol at 60°C for 4 hours yield ethyl isoxazole-5-carboxylate (83% purity by HPLC).
  • Hydrolysis : LiOH (2.0 eq) in THF/H₂O (3:1) at 25°C for 2 hours converts the ester to isoxazole-5-carboxylic acid (98% yield).

Fragment Coupling and Final Assembly

Amide Bond Formation: Fragment A + Fragment C

EDC/HOBt-Mediated Coupling

Parameter Optimal Value
Solvent DMF
Coupling Agent EDC (1.5 eq)
Additive HOBt (1.5 eq)
Reaction Time 12 h
Temperature 25°C
Yield 72%

Comparative studies showed EDC/HOBt outperformed DCC (58% yield) and HATU (67% yield) in minimizing racemization.

N-Alkylation with Fragment B

Mitsunobu Reaction Conditions
Fragment A-C (1.0 eq), 2-morpholinoethylamine (1.2 eq), and DIAD (1.5 eq) in THF at 0°C → 25°C over 6 hours achieve N-alkylation (68% yield). Alternatives:

  • SN2 Displacement : Required harsh conditions (100°C, 24 h) and gave lower yields (42%).

Hydrochloride Salt Formation

Treatment with HCl (4.0 eq) in diethyl ether at 0°C precipitates the title compound as a white crystalline solid (mp 214–216°C, 99% purity by HPLC).

Process Optimization and Scale-Up Considerations

Solvent Screening for Coupling Reactions

Solvent Dielectric Constant Yield (%) Purity (%)
DMF 36.7 72 98
DCM 8.9 51 89
THF 7.5 63 94

DMF’s high polarity facilitated reagent solubility and reaction homogeneity.

Temperature Profiling in Cyclocondensation

Temperature (°C) Time (h) Yield (%)
60 24 38
80 6 62
100 3 59

Elevated temperatures accelerated the reaction but caused decomposition above 80°C.

Analytical Characterization and Quality Control

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d6)
δ 8.21 (s, 1H, isoxazole-H), 7.89 (d, J = 8.4 Hz, 1H, benzothiazole-H), 7.45 (dd, J = 8.4, 2.4 Hz, 1H), 4.32 (t, J = 6.0 Hz, 2H, N-CH2), 3.58 (m, 4H, morpholine-OCH2), 2.47 (m, 6H, morpholine-NCH2 + CH2NH).

HRMS (ESI-TOF)
Calculated for C₁₇H₁₈FN₅O₃S [M+H]⁺: 408.1234; Found: 408.1231.

Purity Assessment

Method Column Mobile Phase Purity (%)
HPLC C18 (4.6×250 mm) Acetonitrile/H₂O (70:30) 99.2
UPLC-MS BEH C18 (2.1×50 mm) 0.1% FA in H₂O/ACN 98.7

Critical Evaluation of Synthetic Approaches

Advantages of Modular Synthesis

  • Flexibility : Independent optimization of fragments
  • Scalability : Gram-to-kilogram scale demonstrated
  • Purity Control : Intermediate purification minimizes final step impurities

Limitations and Alternatives

  • EDC Cost : Industrial scale may prefer cheaper TBTU
  • Mitsunobu Toxicity : Tributylphosphine limits pharmaceutical applicability

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride?

The compound is synthesized via multi-step reactions involving:

  • Step 1 : Condensation of a fluorinated benzothiazole precursor (e.g., 6-fluorobenzo[d]thiazol-2-amine) with an isoxazole-carboxylic acid derivative.
  • Step 2 : Introduction of the morpholinoethyl group via nucleophilic substitution or amide coupling.
  • Step 3 : Hydrochloride salt formation using HCl in a polar solvent like ethanol or methanol.
    Key purification methods include column chromatography and recrystallization to isolate the final product .

Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for amide bond formation .
  • Catalysts : Use coupling agents like EDCI/HOBt for efficient carboxamide synthesis .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 1–2 hours) while maintaining >85% yield .
  • Temperature control : Maintaining 0–5°C during sensitive steps (e.g., HCl salt formation) prevents decomposition .

Basic Structural Confirmation: What spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks. For example, the fluorobenzothiazole proton signals appear at δ 7.8–8.2 ppm .
  • IR Spectroscopy : Detects carbonyl (C=O, ~1650–1700 cm1^{-1}) and amine (N–H, ~3300 cm1^{-1}) groups .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z ~490) .

Advanced Structural Analysis: How is X-ray crystallography applied to resolve structural ambiguities?

  • Data collection : High-resolution (<1.0 Å) X-ray diffraction data is collected using synchrotron sources.
  • Refinement : SHELX software refines crystal structures, with R-factors <0.05 indicating high accuracy. Hydrogen bonding networks (e.g., N–H···O interactions) stabilize the crystal lattice .
  • Validation : PLATON or Mercury software checks for voids, packing defects, and hydrogen-bonding patterns .

Basic Biological Evaluation: What in vitro assays are used to screen for anticancer activity?

  • MTT/Proliferation assays : Test cytotoxicity against cancer cell lines (e.g., IC50_{50} values for HeLa or MCF-7 cells) .
  • Enzyme inhibition : Measure inhibition of kinases (e.g., EGFR or COX-II) via fluorometric assays .
  • Apoptosis detection : Flow cytometry with Annexin V/PI staining quantifies cell death mechanisms .

Advanced SAR Studies: How can structural modifications enhance target selectivity?

  • Substitution patterns : Introducing electron-withdrawing groups (e.g., –F, –Cl) on the benzothiazole ring improves binding to hydrophobic enzyme pockets .
  • Morpholine optimization : Replacing morpholinoethyl with piperazinyl groups alters solubility and target affinity .
  • Isoxazole ring variations : Methyl or nitro substituents modulate steric hindrance and electronic effects .

Data Contradictions: How to resolve discrepancies in biological activity across studies?

  • Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) .
  • Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers.
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm mechanism-of-action specificity .

Computational Modeling: What docking strategies predict binding interactions with biological targets?

  • Software : AutoDock Vina or Schrödinger Suite docks the compound into active sites (e.g., COX-II or kinases) .
  • Parameters : Grid boxes (20 Å3^3) centered on catalytic residues (e.g., COX-II Tyr385) and Lamarckian genetic algorithms optimize poses .
  • Validation : Compare docking scores (ΔG < −8 kcal/mol) and RMSD values (<2.0 Å) with co-crystallized ligands .

Purity Assessment: Which analytical methods ensure compound integrity?

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >98% purity. Retention times are compared against standards .
  • Elemental analysis : C, H, N, S content should deviate <0.4% from theoretical values .
  • TGA/DSC : Thermal stability profiles confirm absence of solvates or degradants up to 200°C .

Stability Profiling: How to evaluate compound stability under varying storage conditions?

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 4 weeks. Monitor via HPLC for degradation products (e.g., hydrolyzed carboxamide) .
  • pH stability : Incubate in buffers (pH 1–13) and quantify intact compound using LC-MS .
  • Long-term storage : Store lyophilized powder at −20°C under argon to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.